molecular formula C13H12N4O2S2 B2809906 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole CAS No. 150055-05-3

2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole

Cat. No.: B2809906
CAS No.: 150055-05-3
M. Wt: 320.39
InChI Key: SENAYCDVBMOTJZ-UHFFFAOYSA-N
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Description

2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole typically involves multiple steps, starting with the preparation of the imidazole and thiazole precursors. One common method involves the reaction of 2-methyl-5-nitro-1H-imidazole with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a thioether derivative of benzo[d]thiazole under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the thiazole ring .

Scientific Research Applications

2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 2-(5-Nitro-1H-imidazol-1-yl)ethanol
  • 2-Methylimidazole
  • Metronidazole

Uniqueness

What sets 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole apart from similar compounds is its combined imidazole and thiazole rings, which provide a unique set of chemical properties and biological activities. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S2/c1-9-14-8-12(17(18)19)16(9)6-7-20-13-15-10-4-2-3-5-11(10)21-13/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENAYCDVBMOTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCSC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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